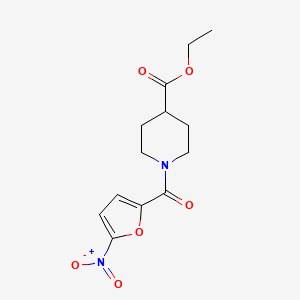

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBVBIJEKTNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonyl-containing nitrofurans, including ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate, typically involves the introduction of a nitro group into the furan ring. This can be achieved through nitration reactions using various nitrating agents. For example, 5-nitrofuran-2-carbaldehyde can be obtained from furfural by the action of a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group on the furan ring undergoes reduction to form an amine derivative, a critical step in modulating biological activity.

Reduction mechanisms involve catalytic hydrogenation or Fe-mediated electron transfer, yielding primary amines that enhance solubility and enable further functionalization .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form a carboxylic acid, critical for derivatization or salt formation.

Acidic or basic hydrolysis proceeds efficiently, with the carboxylic acid serving as an intermediate for amidation or metal coordination .

Nucleophilic Acyl Substitution

The carbonyl group linking the furan and piperidine participates in substitution reactions under activating conditions.

Activation with thionyl chloride enables subsequent coupling with nucleophiles like amines or alcohols, expanding structural diversity .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation to modify steric and electronic properties.

Alkylation enhances lipophilicity, while aryl substituents improve target engagement, as observed in antitubercular analogs .

Cycloaddition and Cross-Coupling

The nitro group and aromatic furan enable participation in metal-catalyzed reactions.

These reactions diversify the compound’s architecture, enabling structure-activity relationship (SAR) studies .

Oxidative Degradation

The nitro group and furan ring are susceptible to oxidative cleavage under harsh conditions.

Oxidation studies inform stability profiles and metabolite identification .

Scientific Research Applications

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can also interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Key Observations:

This contrasts with the electron-donating nature of the benzyl group in ethyl 1-benzylpiperidine-4-carboxylate, which may stabilize intermediates in cholinesterase inhibition .

Biological Activity: The 3-tosylquinolin-4-yl derivative exhibits predicted antibacterial activity via molecular docking, attributed to interactions with bacterial enzyme active sites . The nitrofuran group in the target compound may similarly confer antimicrobial properties, as nitrofurans are known to disrupt bacterial DNA synthesis. Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate serves as a precursor to umeclidinium bromide, a bronchodilator, highlighting the role of non-aromatic substituents in pharmaceutical applications .

Synthetic Accessibility :

- The synthesis of ethyl 1-benzylpiperidine-4-carboxylate derivatives involves straightforward alkylation in DMF , whereas introducing the 5-nitrofuran-2-carbonyl group may require more specialized conditions (e.g., coupling reagents for amide/ester formation).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Biological Activity

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a nitrofuran moiety attached to a piperidine ring, contributing to its biological activity. The molecular formula is , with key functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes .

- Antifungal Activity : Preliminary studies suggest antifungal properties against Candida albicans, indicating potential for broader antifungal applications.

- Antitumor Activity : The compound has been explored for its anticancer potential, leveraging the bioactivity of its nitrofuran moiety. Research indicates that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes involved in disease processes, potentially inhibiting their activity and altering metabolic pathways .

- Reactive Oxygen Species Generation : The nitrofuran group can participate in redox reactions, leading to oxidative stress in target cells, particularly in cancerous tissues.

- Molecular Interaction : The piperidine ring enhances lipophilicity, facilitating cellular uptake and interaction with various biological targets, including bacterial enzymes.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound:

| Study | Pathogen Tested | Result |

|---|---|---|

| Staphylococcus aureus | Significant inhibition observed | |

| Escherichia coli | Effective against resistant strains | |

| Candida albicans | Moderate antifungal activity |

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. A notable study reported a dose-dependent increase in cell death among treated cancer cells compared to controls, suggesting its viability as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights its potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Anticancer Potential

A recent study investigated the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 20 µM, with increased markers for apoptosis observed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate, and how do coupling agents influence reaction efficiency?

- Methodological Answer : The compound is synthesized via a two-step process: (1) esterification of piperidine-4-carboxylic acid with ethanol using HCl catalysis, followed by (2) coupling of the resulting ethyl piperidine-4-carboxylate with 5-nitrofuran-2-carbonyl chloride. Carbodiimide-based coupling agents like EDC, combined with HOBt, enhance reaction efficiency by activating the carbonyl group, reducing racemization, and improving yields (e.g., 87% yield reported in analogous syntheses) . Solvent choice (e.g., DCM) and base (DIEA) are critical for maintaining optimal pH and solubility .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy : and NMR identify proton environments and confirm ester/amide bond formation (e.g., δ 4.06 ppm for ethyl ester protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 410.1931 [M+H]) confirms molecular weight, while fragmentation patterns (e.g., loss of CHNO) validate substituent stability .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). Strategies include:

- Multi-Technique Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) .

- Variable-Temperature NMR : Identify rotamers or tautomers causing signal splitting .

- Crystallographic Data : Use SHELX-refined structures to anchor computational models, ensuring alignment between experimental and theoretical geometries .

Q. What strategies optimize reaction yields when scaling up the synthesis of this compound?

- Methodological Answer : Key factors for scalability:

- Catalyst Loading : Reduce EDC/HOBt stoichiometry (e.g., 1.2 equivalents) to minimize side reactions while maintaining coupling efficiency .

- Purification : Trituration in ethyl acetate removes unreacted starting materials without column chromatography, improving throughput .

- Solvent Recycling : Recover DCM via distillation to reduce costs and environmental impact .

Q. How does the nitrofuran moiety influence the compound’s stability under varying pH conditions, and how can degradation pathways be mitigated?

- Methodological Answer : The 5-nitrofuran group is prone to hydrolysis under acidic/basic conditions. Mitigation strategies:

- pH Control : Maintain neutral conditions during synthesis/storage (pH 6–8) .

- Stabilizers : Add antioxidants (e.g., BHT) to prevent nitro group reduction .

- Degradation Studies : Use LC-MS to monitor breakdown products (e.g., nitrofuran ring-opening) and adjust formulation accordingly .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they align with in vitro assays?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity) and CYP450 interactions. For analogs, logP ~2.5 suggests moderate blood-brain barrier permeability .

- In Vitro Validation : Compare predictions with Caco-2 cell assays for absorption and hepatic microsome stability tests. Discrepancies may arise from protein binding unaccounted for in models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.